CID 13495652

説明

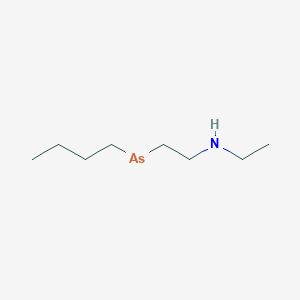

CID 13495652 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. The mass spectrum and chromatographic data in Figure 1 of further indicate its molecular weight and fragmentation patterns, which are critical for structural elucidation .

特性

分子式 |

C8H19AsN |

|---|---|

分子量 |

204.16 g/mol |

InChI |

InChI=1S/C8H19AsN/c1-3-5-6-9-7-8-10-4-2/h10H,3-8H2,1-2H3 |

InChIキー |

KCYCNOQSVRUAQO-UHFFFAOYSA-N |

正規SMILES |

CCCC[As]CCNCC |

製品の起源 |

United States |

化学反応の分析

CID 13495652 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in different applications.

科学的研究の応用

CID 13495652 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in studying cellular processes and interactions. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its effects. In industry, CID 13495652 is used in the production of various materials and chemicals, highlighting its versatility.

作用機序

The mechanism of action of CID 13495652 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions. Understanding the molecular targets and pathways involved is crucial for developing new applications and improving existing ones.

類似化合物との比較

To contextualize CID 13495652, we compare it with structurally or functionally analogous compounds based on evidence categories:

Comparison with Oscillatoxin Derivatives ()

Oscillatoxins are marine-derived toxins with polyketide backbones.

Key Differences :

- Oscillatoxins exhibit complex polyketide structures with lactone rings, whereas CID 13495652 may belong to simpler terpenoid classes based on GC-MS volatility .

Comparison with Photocleavable CIDs ()

Chemical inducers of dimerization (CIDs) like rapamycin derivatives are tools for controlling protein interactions.

Key Differences :

- Photocleavable CIDs are engineered for precise biological manipulation, whereas CID 13495652’s role in essential oils suggests natural product origins .

Comparison with Ginsenosides ()

Ginsenosides (e.g., Rf and F11) are triterpene saponins analyzed via LC-ESI-MS with collision-induced dissociation (CID).

Key Differences :

- Ginsenosides are polar saponins requiring LC-ESI-MS, while CID 13495652’s volatility suits GC-MS .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。